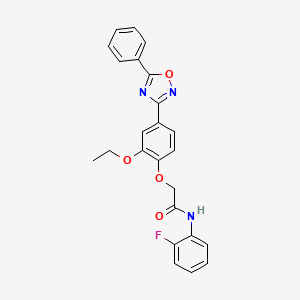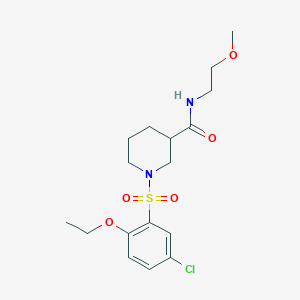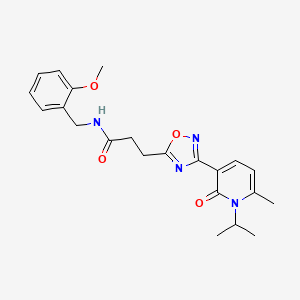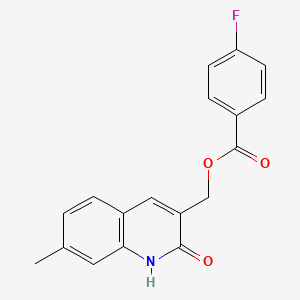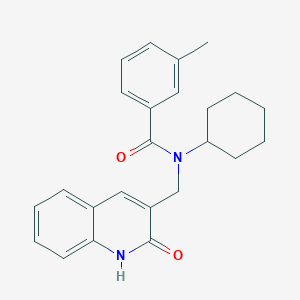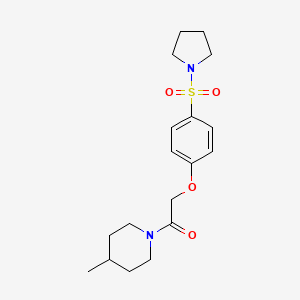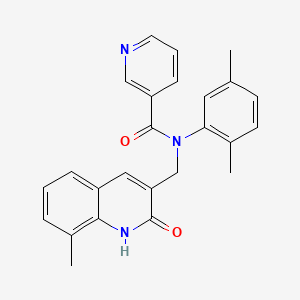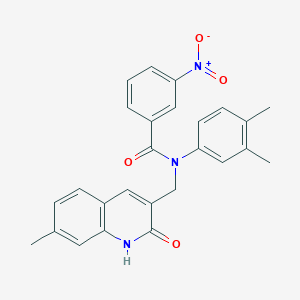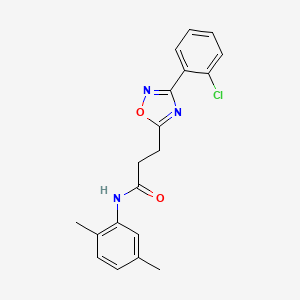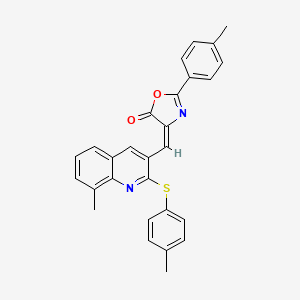![molecular formula C19H22N2O4S B7719294 N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7719294.png)
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide blocks the activation of the P2X7 receptor, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide has been investigated for its potential use in the treatment of various diseases such as rheumatoid arthritis, neuropathic pain, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide is a potent and selective antagonist of the P2X7 receptor, making it a valuable tool for studying the role of the P2X7 receptor in various physiological and pathological processes. However, N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide has limitations in terms of its solubility and stability, which can affect its efficacy in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the research on N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide. One direction is to investigate its potential use in the treatment of various diseases such as rheumatoid arthritis, neuropathic pain, and cancer. Another direction is to develop more potent and selective P2X7 receptor antagonists with improved solubility and stability. Finally, further studies are needed to elucidate the mechanism of action of N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide and its effects on other physiological and pathological processes.
Méthodes De Synthèse
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-2-methoxybenzenesulfonamide in the presence of triethylamine to form the intermediate compound. The intermediate is then reacted with 3-chloropropanol in the presence of sodium hydride to form the final product, N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide.
Applications De Recherche Scientifique
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide has also been investigated for its potential use in the treatment of various diseases such as rheumatoid arthritis, neuropathic pain, and cancer.
Propriétés
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-7-15(8-6-14)19(22)20-17-13-16(9-10-18(17)25-2)26(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPWOHFFZFRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)
